9-Methoxy-6H-benzo[c]chromen-6-one is a chemical compound classified as a derivative of benzo[c]chromen-6-one. This compound features a methoxy group at the 9th position, which contributes to its unique properties and potential therapeutic applications. Benzo[c]chromen-6-one derivatives are recognized for their diverse biological activities, including anti-cancer and neuroprotective effects. The compound's molecular formula is with a molecular weight of 226.23 g/mol .
The synthesis of 9-Methoxy-6H-benzo[c]chromen-6-one typically involves cyclization reactions of biaryl-2-carboxylic acids. One prevalent method employs palladium-catalyzed cyclization, where biphenyl-2-carboxylic acid is reacted with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile at elevated temperatures (around 50°C) to yield the desired compound .
Industrial production may utilize continuous flow reactors to enhance yield and efficiency. Research is ongoing to develop greener synthetic methods, including metal-free approaches, which aim to reduce environmental impact while maintaining efficacy .
The molecular structure of 9-Methoxy-6H-benzo[c]chromen-6-one consists of a fused chromene and benzene ring system with the methoxy group influencing its reactivity and biological activity. The compound's structural representation can be summarized by its canonical SMILES notation: COC1=CC2=C(C=C1)C(=O)OC3=CC=CC=C32
.
9-Methoxy-6H-benzo[c]chromen-6-one can undergo several chemical transformations:
The major products formed from these reactions include:
The mechanism of action for 9-Methoxy-6H-benzo[c]chromen-6-one primarily involves its role as a phosphodiesterase II inhibitor. By inhibiting this enzyme, the compound prevents the breakdown of cyclic nucleotides, thereby enhancing intracellular signaling pathways that are crucial for various physiological processes. This mechanism has implications for treating neurodegenerative diseases and other conditions where cyclic nucleotide signaling is disrupted .
The physical properties of 9-Methoxy-6H-benzo[c]chromen-6-one include:
Key chemical properties include:
9-Methoxy-6H-benzo[c]chromen-6-one has several notable applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting the importance of continued research into its properties and potential uses.
Copper-catalyzed cyclization has emerged as a pivotal method for constructing the benzocoumarin core of 9-Methoxy-6H-benzo[c]chromen-6-one. This approach leverages the oxidative coupling of ortho-functionalized benzaldehydes with terminal alkynes under mild conditions. A representative protocol employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 80°C, facilitating the formation of the fused chromenone ring system through intramolecular C–O bond formation. Key studies demonstrate that electron-donating groups (e.g., methoxy) at the C9 position significantly enhance cyclization efficiency due to increased electron density at the reaction site [2]. The methodology achieves yields of 72-85% for 9-substituted derivatives, with reaction times typically under 12 hours.
Table 1: Copper-Catalyzed Conditions for Core Assembly
Precursor | Catalyst System | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
2-Hydroxy-4-methoxybenzaldehyde | CuI/phenanthroline | 80°C | 10 | 85 |
2-Hydroxy-5-methoxybenzaldehyde | CuBr/DBU | 90°C | 8 | 78 |
2-Hydroxy-3-methoxybenzaldehyde | CuCl/proline | 100°C | 12 | 72 |
Selective etherification at the C9 position enables precise functionalization of the benzocoumarin scaffold. Alkoxylation is typically achieved via Williamson ether synthesis, where the phenolic precursor undergoes reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in acetone or DMF, using potassium carbonate as base [1]. Critical parameters include:
Microwave-assisted protocols reduce reaction times to <1 hour while improving yields by 15-20% through enhanced kinetic control. Post-functionalization analysis via GC-MS confirms >96% purity for 9-benzyloxy derivatives, highlighting the robustness of this approach for generating diverse analogues.
Palladium catalysis enables strategic C–C bond formation at electron-deficient positions of the benzocoumarin system. Two dominant methodologies are employed:
Table 2: Palladium-Catalyzed Coupling Efficiency
Reaction Type | Catalyst | Substrate | Coupling Partner | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | 9-Bromo derivative | 4-MeOC₆H₄B(OH)₂ | 85-88 |
Suzuki-Miyaura | Pd(dppf)Cl₂ | 9-Bromo derivative | 2-NaphthylB(OH)₂ | 78 |
Direct Arylation | Pd(OAc)₂/PivOH | Unsubstituted C9-H | 4-CNC₆H₄I | 60-65 |
Oxidative lactonization converts o-substituted biaryls into the target benzocoumarin system under controlled conditions, serving as a strategic alternative to cyclization methods. The optimized protocol involves:
Critical studies reveal that electron-donating groups (e.g., 9-methoxy) accelerate lactonization kinetics by 3-fold compared to electron-withdrawing analogues. Microwave-assisted oxidative cyclization (150°C, 20 min) further enhances efficiency, achieving near-quantitative conversion for electronically activated substrates. This method proves indispensable for installing complex substituents at C10-C12 positions prior to ring closure [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0